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Introduction
The YEATS (Yaf9, ENL, AF9, Taf14, SAS5) domain is an epigenetic reader module that

recognizes acetylated and crotonylated lysine residues on histone tails, playing a crucial role in

the regulation of gene transcription. Two human YEATS domain-containing proteins, MLLT1

(ENL) and MLLT3 (AF9), have emerged as compelling targets in oncology.[1] Both are

components of powerful transcriptional elongation complexes, such as the Super Elongation

Complex (SEC), and their dysregulation is strongly associated with the onset and progression

of various cancers, particularly acute myeloid leukemia (AML).

To facilitate the study of MLLT1 and MLLT3 biology and to explore their therapeutic potential, a

potent, selective, and cell-permeable chemical probe, SGC-iMLLT, was developed.[1][2][3][4]

This guide provides a comprehensive overview of SGC-iMLLT, including its biochemical and

cellular characteristics, detailed experimental protocols for its use, and its role in understanding

MLLT1/3-associated biology.

Data Presentation: Quantitative Profile of SGC-
iMLLT
SGC-iMLLT (also referred to as compound 92 in the primary literature) is a first-in-class

chemical probe that competitively inhibits the interaction between the MLLT1/3 YEATS domains
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and acetylated histones.[5][6] Its activity has been thoroughly characterized using a variety of

biochemical and cellular assays. A less active enantiomer, SGC-iMLLT-N (compound 91),

serves as a valuable negative control for in-cell experiments.

Table 1: Biochemical Activity of SGC-iMLLT and
Negative Control

Compound Target Assay Parameter Value (µM) Reference

SGC-iMLLT MLLT1 YD AlphaScreen IC₅₀ 0.26 [5][6]

MLLT1 YD ITC Kd 0.129 [5]

MLLT3 YD ITC Kd 0.077 [5]

SGC-iMLLT-N MLLT1 YD ITC Kd > 25

MLLT3 YD ITC Kd 0.54

YD: YEATS Domain; IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant;

ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Activity and Selectivity of SGC-iMLLT
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Target/Assay Parameter
SGC-iMLLT
Value (µM)

SGC-iMLLT-N
Value (µM)

Reference

Cellular Target

Engagement

MLLT3-H3.3

Interaction

(HEK293)

NanoBRET IC₅₀ 0.4 5.8

MLLT1 Thermal

Stabilization

(MV4;11)

CETSA Stabilizes
Diminished

Activity

Selectivity

YEATS2 YD
AlphaScreen

IC₅₀
> 10 Not Reported [7]

YEATS4 YD
AlphaScreen

IC₅₀
> 10 Not Reported [7]

Bromodomains

(48 tested)

Thermal Shift

Assay

No Activity @ 50

µM
Not Reported [7]

BRD4(1), CBP,

TAF1, CECR2,

FALZ

AlphaScreen
No Inhibition @

10 µM
Not Reported [7]

NanoBRET: Nanobody Bioluminescence Resonance Energy Transfer; CETSA: Cellular

Thermal Shift Assay.

Signaling Pathways and Experimental Workflows
MLLT1/3 in Transcriptional Regulation
MLLT1 and MLLT3 are key components of transcriptional regulatory complexes. They

recognize acetylated histones (H3Kac) via their YEATS domains, which facilitates the

recruitment of machinery, such as the Super Elongation Complex (SEC) and the histone

methyltransferase DOT1L, to chromatin. This action promotes transcriptional elongation and is

critical for the expression of key oncogenes like MYC. SGC-iMLLT acts by competitively
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binding to the YEATS domain, thereby displacing MLLT1/3 from chromatin and inhibiting

downstream transcriptional activity.
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Caption: MLLT1/3 signaling pathway and mechanism of SGC-iMLLT inhibition.
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Experimental Workflow for SGC-iMLLT Characterization
The discovery and validation of SGC-iMLLT followed a rigorous workflow, beginning with a

high-throughput biochemical screen and progressing through detailed biophysical and cellular

characterization to confirm potency, selectivity, and target engagement.
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Probe Discovery

Probe Validation

1. High-Throughput Screen
(AlphaScreen)
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3. SAR & Chemical Optimization

4. SGC-iMLLT Synthesis
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Caption: Experimental workflow for the discovery and validation of SGC-iMLLT.
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Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the

characterization of SGC-iMLLT. These are representative protocols and may require

optimization based on specific cell lines and laboratory conditions.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for Biochemical Inhibition
This assay measures the ability of SGC-iMLLT to disrupt the interaction between a purified

YEATS domain and a biotinylated histone peptide.

Materials:

Purified His-tagged MLLT1 or MLLT3 YEATS domain

Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K27ac)

Streptavidin-coated Donor beads (PerkinElmer)

Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA

SGC-iMLLT and control compounds in DMSO

384-well white opaque microplates (e.g., ProxiPlate)

Procedure:

Prepare a serial dilution of SGC-iMLLT and control compounds in DMSO. Further dilute in

Assay Buffer to the desired final concentrations.

Add the His-tagged YEATS domain protein and the biotinylated histone peptide to the wells

of the microplate. Final concentrations typically range from 25 to 200 nM and should be

optimized based on EC₉₀ values from titration experiments.

Add the diluted compounds to the wells. Include DMSO-only wells as a no-inhibition control.
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Incubate for 30 minutes at room temperature.

In subdued light, prepare a mixture of Streptavidin-Donor and Ni-NTA Acceptor beads in

Assay Buffer (typically 10-20 µg/mL each).

Add the bead mixture to all wells.

Seal the plate and incubate in the dark at room temperature for 1-2 hours.

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader)

with excitation at 680 nm and emission detection between 520-620 nm.

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

NanoBRET Assay for Cellular Target Engagement
This assay quantifies the displacement of MLLT1/3 from histone H3.3 in living cells by SGC-
iMLLT.

Materials:

HEK293 cells

Expression vector for MLLT1 or MLLT3 fused to NanoLuc® luciferase (N-terminal tag)

Expression vector for Histone H3.3 fused to HaloTag® (C-terminal tag)

FuGENE HD transfection reagent or similar

Opti-MEM I Reduced Serum Medium

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

HaloTag® NanoBRET™ 618 Ligand

White, tissue-culture treated 96-well plates

Procedure:
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Transfection: Co-transfect HEK293 cells with the NanoLuc-MLLT1/3 and HaloTag-H3.3

plasmids. A 1:10 ratio (NanoLuc® to HaloTag® plasmid) is often a good starting point to

optimize the signal.

Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

Plate the cells into the 96-well plate.

Compound Treatment: Prepare serial dilutions of SGC-iMLLT and the negative control. Add

the compounds to the cells and incubate for the desired time (e.g., 4-24 hours) at 37°C, 5%

CO₂.

Ligand and Substrate Addition: Prepare a 20X stock of the HaloTag® 618 Ligand. Dilute it to

the final desired concentration (e.g., 100 nM) in Opti-MEM and add to the cells. Incubate for

at least 2 hours.

Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the

extracellular inhibitor in the supplied buffer according to the manufacturer's protocol.

Add the detection reagent to all wells.

Detection: Read the plate within 10 minutes on a luminometer equipped with two filters: one

for donor emission (460 nm) and one for acceptor emission (>610 nm).

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor

signal. The data is often presented as milliBRET units (mBU), which is the BRET ratio

multiplied by 1000. Determine IC₅₀ values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA assesses target engagement by measuring the thermal stabilization of the target

protein upon ligand binding.

Materials:

MV4;11 cells or other relevant cell line
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SGC-iMLLT and DMSO control

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

PCR tubes

Thermal cycler

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

Equipment for Western blotting

Procedure:

Compound Treatment: Treat cultured cells with the desired concentrations of SGC-iMLLT or

DMSO for 1-2 hours at 37°C.

Cell Harvesting: Harvest the cells by centrifugation and wash once with PBS. Resuspend the

cell pellet in PBS containing protease/phosphatase inhibitors.

Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal

cycler and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes,

followed by cooling to 4°C for 3 minutes.

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water

bath) or sonication.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20

minutes at 4°C to pellet the aggregated, denatured proteins.

Western Blotting: Carefully collect the supernatant (soluble protein fraction). Determine the

protein concentration, normalize samples, and analyze the levels of soluble MLLT1 by

Western blotting.

Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of

soluble MLLT1 as a function of temperature. A rightward shift in the melting curve for SGC-
iMLLT-treated samples compared to the DMSO control indicates thermal stabilization and

target engagement.
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Western Blotting for MLLT1
This protocol is for detecting the soluble MLLT1 protein from CETSA samples.

Materials:

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: Anti-MLLT1/ENL antibody (e.g., Cell Signaling Technology #14893)

HRP-conjugated secondary antibody

ECL (Enhanced Chemiluminescence) substrate

Imaging system (e.g., CCD camera-based imager)

Procedure:

SDS-PAGE: Load equal amounts of protein from the CETSA supernatants onto an SDS-

PAGE gel and perform electrophoresis to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a

standard wet or semi-dry transfer protocol.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with

gentle agitation to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-MLLT1 antibody

(diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at

4°C with gentle shaking.

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered

saline with 0.1% Tween-20).
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step as in step 5.

Detection: Apply the ECL substrate to the membrane according to the manufacturer's

instructions.

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Analyze the band intensities using image analysis software.

Conclusion
SGC-iMLLT is a well-characterized, potent, and selective chemical probe for the YEATS

domains of MLLT1 and MLLT3.[2][3][4] Its demonstrated biochemical and cellular activity,

combined with the availability of a matched negative control, makes it an invaluable tool for

dissecting the biological functions of MLLT1 and MLLT3. The detailed protocols provided in this

guide are intended to enable researchers to confidently employ SGC-iMLLT in their studies to

further understand the roles of these epigenetic readers in health and disease, and to explore

the therapeutic potential of their inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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